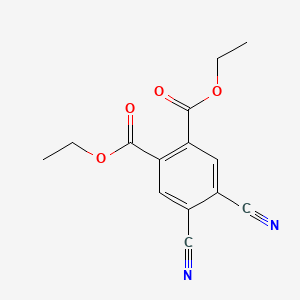
Manganese(2+),2,3,4,5,6-pentahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE is a complex organometallic compound featuring manganese as the central metal ion This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE typically involves the reaction of manganese salts with hexanoic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the manganese ion. Common reagents include manganese(II) chloride and hexanoic acid, with the reaction being facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to manganese(II) under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the hexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes.
Aplicaciones Científicas De Investigación
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, facilitating electron transfer processes. The hydroxyl groups and hexanoate backbone provide additional sites for hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) acetate: Another manganese complex with acetate ligands.
Manganese(III) acetylacetonate: A manganese complex with acetylacetonate ligands.
Manganese(IV) oxide: An inorganic manganese compound with different oxidation states.
Uniqueness
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H24MnO14 |
|---|---|
Peso molecular |
447.25 g/mol |
Nombre IUPAC |
manganese;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
Clave InChI |
MFRCYNUFJYLVKK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)


![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)


![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)



